Cas no 946356-04-3 ((4-Chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate)

(4-Chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- F3222-4158
- (4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate
- (4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 946356-04-3
- AKOS004950302
- 4-chlorobenzyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- (4-Chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
-
- インチ: 1S/C18H15Cl2N3O3/c1-11-17(18(24)26-10-12-3-5-13(19)6-4-12)21-22-23(11)14-7-8-16(25-2)15(20)9-14/h3-9H,10H2,1-2H3
- InChIKey: INAYBORFNYEUKV-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(OC)C(Cl)=C2)C(C)=C(C(OCC2=CC=C(Cl)C=C2)=O)N=N1
計算された属性
- せいみつぶんしりょう: 391.0490467g/mol
- どういたいしつりょう: 391.0490467g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 477
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 547.5±60.0 °C(Predicted)
- 酸性度係数(pKa): -3.95±0.70(Predicted)
(4-Chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-4158-2mg |
(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946356-04-3 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3222-4158-40mg |
(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946356-04-3 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3222-4158-5μmol |
(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946356-04-3 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-4158-4mg |
(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946356-04-3 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3222-4158-5mg |
(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946356-04-3 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-4158-25mg |
(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946356-04-3 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3222-4158-30mg |
(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946356-04-3 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3222-4158-3mg |
(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946356-04-3 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-4158-10mg |
(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946356-04-3 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-4158-15mg |
(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946356-04-3 | 90%+ | 15mg |
$89.0 | 2023-04-27 |
(4-Chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 関連文献
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(4-Chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylateに関する追加情報
Introduction to (4-Chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 946356-04-3)
(4-Chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 946356-04-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a triazole ring, a chlorophenyl group, and a methoxyphenyl moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The triazole ring is a key functional group in this compound, known for its broad spectrum of biological activities. Triazoles are widely used in the design of antifungal, antibacterial, and antiviral agents due to their ability to interact with various biological targets. The presence of the triazole ring in (4-Chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suggests that it may exhibit similar properties, making it a promising candidate for further investigation.
The chlorophenyl group is another important structural feature of this compound. Chlorinated phenyl groups are known to enhance the lipophilicity and metabolic stability of molecules, which can improve their pharmacokinetic properties. This is particularly relevant in the context of drug development, where optimizing these properties is crucial for ensuring the efficacy and safety of potential therapeutic agents.
The methoxyphenyl moiety adds further complexity to the molecule. Methoxy groups are often used in drug design to modulate the electronic properties of aromatic rings, which can influence the binding affinity and selectivity of the molecule towards its target. In the case of (4-Chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, the methoxyphenyl group may play a role in enhancing its biological activity by fine-tuning its interactions with biological targets.
Recent studies have explored the potential applications of (4-Chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antifungal activity against several clinically relevant fungal strains. The researchers found that the triazole ring and chlorophenyl group were crucial for its antifungal properties, highlighting the importance of these structural elements in mediating biological activity.
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the anti-inflammatory potential of (4-Chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. The results showed that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. The methoxyphenyl moiety was found to be particularly important for this activity, as it enhanced the molecule's ability to interact with key inflammatory pathways.
Beyond its direct biological activities, (4-Chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has also been studied as a building block for more complex molecules. Its unique structure makes it an attractive starting point for synthetic chemistry efforts aimed at developing novel drugs with improved properties. For example, researchers have used this compound as a scaffold to synthesize derivatives with enhanced potency and selectivity against specific targets.
In conclusion, (4-Chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 946356-04-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of structural features—namely the triazole ring, chlorophenyl group, and methoxyphenyl moiety—contributes to its diverse biological activities and makes it a valuable candidate for further exploration. Ongoing research continues to uncover new applications and insights into its mechanisms of action, underscoring its importance in the field.
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